![molecular formula C10H22Cl2N2 B1432171 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 1609402-65-4](/img/structure/B1432171.png)
2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride
Übersicht
Beschreibung
2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the IUPAC name 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride . It has a molecular weight of 255.19 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O.2ClH/c1-12-8-10(3-2-9(12)13)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 255.19 . It is a solid at room temperature .Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as a competitive antagonist at the GABAAR . It binds to the receptor and prevents the binding of the neurotransmitter GABA, thereby inhibiting the receptor’s function.
Biochemical Pathways
By inhibiting GABAAR, this compound affects the GABAergic neurotransmission pathway . This can lead to an increase in neuronal excitability, as the inhibitory effects of GABA are reduced.
Pharmacokinetics
The ADME properties of 2-Methyl-2,9-diazaspiro[5It has been reported to show low cellular membrane permeability , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its antagonistic effect on GABAAR . By inhibiting this receptor, it can potentially alter neuronal activity and neurotransmission.
Biochemische Analyse
Biochemical Properties
2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with γ-aminobutyric acid type A receptors (GABAAR), acting as a potent competitive antagonist . The nature of these interactions involves binding to the receptor sites, thereby inhibiting the normal function of GABAAR and affecting neurotransmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GABAAR can alter neuronal signaling, leading to changes in neurotransmitter release and synaptic plasticity . Additionally, it may affect the expression of genes involved in neurotransmission and cellular metabolism, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to GABAAR, inhibiting its activity and preventing the normal inhibitory signaling mediated by GABA. This inhibition can lead to increased neuronal excitability and altered synaptic transmission . Furthermore, the compound may influence enzyme activity, either by inhibition or activation, and induce changes in gene expression that contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound may result in toxic or adverse effects, including neurotoxicity and disruptions in normal cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Enzymes involved in the metabolism of this compound include those responsible for its biotransformation and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biochemical effects, as its presence in specific tissues or organelles may enhance or inhibit its activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-methyl-2,9-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-8-2-3-10(9-12)4-6-11-7-5-10;;/h11H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDQXXAXSGJENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


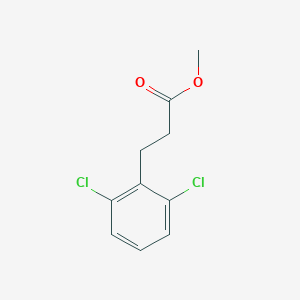
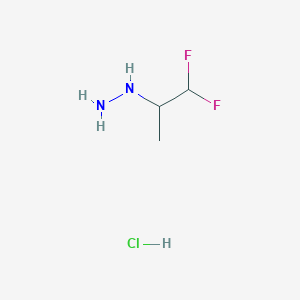
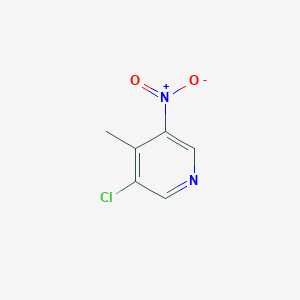
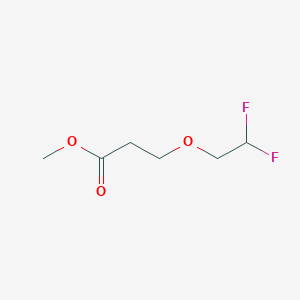
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride](/img/structure/B1432093.png)
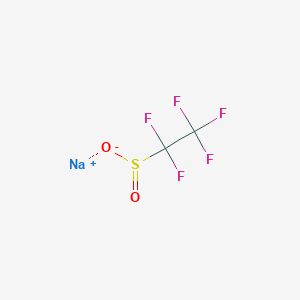
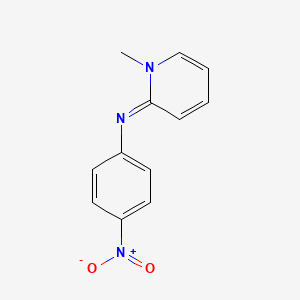
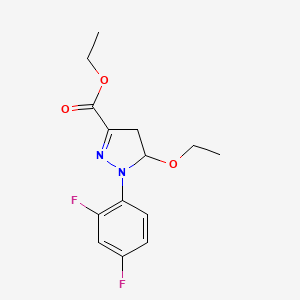
![4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide](/img/structure/B1432099.png)

![2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1432101.png)
![8-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1432103.png)
![Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1432107.png)

